molecular formula C21H17ClN2O3S B2588941 4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941906-60-1

4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2588941
CAS No.: 941906-60-1
M. Wt: 412.89
InChI Key: LGWOYPJIORJWRX-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound belonging to the thiadiazinone class This compound features a benzene ring substituted with a chlorine atom and a tolyl group, along with a thiadiazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiadiazinone core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Thiadiazinones: Other thiadiazinone derivatives with different substituents.

  • Chlorobenzyl derivatives: Compounds with similar chlorobenzyl groups but different core structures.

Uniqueness: 4-(3-Chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-15-7-2-3-10-18(15)24-21(25)23(14-16-8-6-9-17(22)13-16)19-11-4-5-12-20(19)28(24,26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWOYPJIORJWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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